L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine

Description

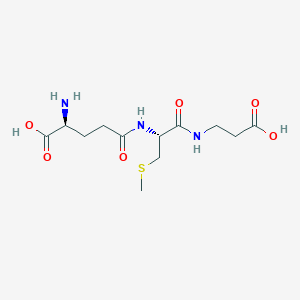

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine is a tripeptide comprising three distinct residues:

- Gamma-glutamyl: A modified glutamic acid linked via its gamma-carboxyl group, common in glutathione-related compounds.

- S-methyl-L-cysteine: A cysteine derivative with a methylated thiol group, enhancing stability compared to free cysteine.

- Beta-alanine: A beta-amino acid with a three-carbon backbone, differing from standard alpha-amino acids in conformation and biochemical interactions.

Properties

CAS No. |

102148-91-4 |

|---|---|

Molecular Formula |

C12H21N3O6S |

Molecular Weight |

335.38 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H21N3O6S/c1-22-6-8(11(19)14-5-4-10(17)18)15-9(16)3-2-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 |

InChI Key |

MSEXKIKRSMQHDG-YUMQZZPRSA-N |

Isomeric SMILES |

CSC[C@@H](C(=O)NCCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CSCC(C(=O)NCCC(=O)O)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis Using γ-Glutamyl Transpeptidase and γ-Glutamylcysteine Synthetase

- Substrate Preparation : The precursor S-methyl-L-cysteine and beta-alanine are chemically synthesized or isolated.

- Enzymatic Ligation : γ-Glutamylcysteine synthetase catalyzes the ATP-dependent ligation of L-glutamate to S-methyl-L-cysteine, forming gamma-L-glutamyl-S-methyl-L-cysteine intermediate.

- Extension to Beta-Alanine : Further enzymatic or chemical coupling adds beta-alanine to the cysteinyl residue.

- Purification : Ion-exchange chromatography (e.g., Q Sepharose column) and reverse-phase HPLC are employed to isolate the product with high purity (typically >98%).

This method benefits from high stereospecificity due to enzyme selectivity and mild reaction conditions. Enzymatic synthesis has been demonstrated to achieve yields around 80-85% for related γ-glutamyl peptides.

Chemical Solid-Phase Peptide Synthesis (SPPS)

- Resin Loading : The synthesis starts with loading Fmoc-protected beta-alanine onto a solid support resin.

- Stepwise Coupling : Sequential coupling of Fmoc-S-methyl-L-cysteine and then Fmoc-L-glutamate (γ-glutamyl protected) is performed using activating agents such as HBTU or DIC/HOBt.

- Deprotection and Cleavage : After chain assembly, global deprotection and cleavage from the resin yield the free peptide.

- Purification and Characterization : Reverse-phase HPLC purification followed by LC-MS confirms molecular weight and purity.

SPPS allows precise control over sequence and modifications such as S-methylation, but may require optimization to avoid racemization and side reactions.

Chemical Reactions Analysis

Key Enzymatic Reactions:

-

S-methylcysteine formation :

Catalyzed by β-substituted alanine synthase (BSAS4;1), which condenses O-acetylserine with methanethiol derived from methionine via methionine γ-lyase . -

γ-Glutamyl conjugation :

Glutamate-cysteine ligase (GCL) forms γ-glutamylcysteine, which reacts with S-methylcysteine via glutathione synthetase homologs to produce γ-glutamyl-S-methylcysteine . -

Final β-alanine addition :

Homoglutathione synthetase catalyzes the ATP-dependent linkage of β-alanine to γ-glutamyl-S-methylcysteine .

Reaction Conditions:

-

Anhydride formation :

-

Dipeptide coupling :

Key Observations:

-

Elevated temperatures (>60°C) or water addition led to byproduct formation.

-

Triethylamine caused racemization, necessitating neutral conditions .

Stability and Degradation

-

pH Sensitivity : Stable under acidic conditions (pH 2–6) but prone to hydrolysis at alkaline pH due to β-elimination of the S-methyl group .

-

Enzymatic Cleavage :

Metabolic Flux and Isotopic Labeling

-

13C Tracing :

-

Turnover Rates :

Scientific Research Applications

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various peptides and proteins.

Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its therapeutic potential in treating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine involves its role as a substrate for homoglutathione synthase. The enzyme catalyzes the formation of the compound by ligating gamma-L-glutamyl-L-cysteine and beta-alanine in the presence of ATP. This reaction is crucial for the biosynthesis of homoglutathione, which plays a vital role in cellular redox regulation and detoxification processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below synthesizes data from the evidence and structural inferences:

Key Findings:

Stability :

- The S-methyl group in the target compound prevents thiol oxidation, contrasting with L-gamma-Glutamyl-L-cysteine, which is highly oxidation-prone and necessitates stringent storage conditions (e.g., refrigeration, inert atmospheres) .

- N-L-γ-Glutamyl-L-Leucine lacks reactive thiols but may degrade under extreme pH or enzymatic cleavage .

The gamma-glutamyl linkage is conserved across all three compounds, suggesting shared roles in glutathione metabolism or amino acid transport .

No specific regulatory data are provided for the target compound, but its S-methyl group may reduce regulatory scrutiny compared to cysteine-containing analogs.

Biological Activity

L-gamma-Glutamyl-S-methyl-L-cysteinyl-beta-alanine, a compound that combines elements of glutamate, cysteine, and beta-alanine, exhibits significant biological activities that are relevant in various physiological and pathological contexts. This article explores its biological activity, mechanisms of action, and implications for health and disease.

1. Chemical Structure and Properties

This compound is a peptide that features a gamma-glutamyl group linked to a S-methyl cysteine and beta-alanine. This structure is crucial for its interactions within biological systems, particularly in the context of cellular metabolism and detoxification processes.

The biological activity of this compound is primarily mediated through its influence on glutathione metabolism, a critical antioxidant system in living organisms. The following mechanisms have been identified:

- Antioxidant Activity : The compound acts as a precursor in the synthesis of glutathione (GSH), which plays a pivotal role in protecting cells from oxidative stress by neutralizing free radicals and reactive oxygen species (ROS) .

- Detoxification : It participates in the conjugation reactions with xenobiotics, enhancing their solubility for excretion. This process is facilitated by enzymes such as glutathione S-transferases (GSTs) .

- Neuroprotective Effects : The compound has been shown to mitigate neurotoxic effects associated with oxidative stress by preserving mitochondrial function and reducing neuronal cell death .

3.1 Role in Glutathione Synthesis

The synthesis of this compound is closely linked to the production of glutathione. Glutamate-cysteine ligase (GCL) catalyzes the first step in glutathione synthesis, making gamma-glutamylcysteine a rate-limiting factor . The presence of beta-alanine may enhance the stability and solubility of this peptide, promoting its availability for biological functions.

3.2 Implications in Disease States

- Cancer : Elevated levels of gamma-glutamyl peptides, including this compound, have been associated with cancer cell proliferation and resistance to chemotherapy. Tumor cells utilize extracellular glutathione as a source of cysteine to support their growth .

- Neurodegenerative Diseases : By modulating oxidative stress, this compound may play a protective role against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

4. Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

5. Conclusion

This compound holds significant promise due to its multifaceted roles in biological systems, particularly concerning antioxidant defense and detoxification mechanisms. Its implications in health and disease underscore the need for further research to elucidate its potential therapeutic applications.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of novel γ-glutamyl peptides?

- Methodological Answer : SAR is explored by synthesizing analogs with modified cysteine or beta-alanine moieties. Computational docking (e.g., AutoDock Vina) predicts binding affinities to GGT. Biological activity is validated using enzyme inhibition assays and cellular uptake studies in Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.